Cas no 955243-92-2 (2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide)

2-Chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 2-position and an N-linked pyrrolidinone moiety bearing a 4-fluorophenyl group. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it valuable for structure-activity relationship studies. Its well-defined molecular architecture allows for precise modifications, supporting applications in medicinal chemistry and drug discovery. The compound’s purity and stability under standard conditions further ensure reliable performance in research settings.
2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide structure
955243-92-2 structure
Product Name:2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide
CAS No:955243-92-2
MF:C18H16ClFN2O2
MW:346.783246994019
CID:5894795
PubChem ID:16918689
Update Time:2025-10-30

2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024643598
    • 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
    • 955243-92-2
    • F2370-0508
    • 2-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
    • 2-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
    • Benzamide, 2-chloro-N-[[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]methyl]-
    • 2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide
    • Inchi: 1S/C18H16ClFN2O2/c19-16-4-2-1-3-15(16)18(24)21-10-12-9-17(23)22(11-12)14-7-5-13(20)6-8-14/h1-8,12H,9-11H2,(H,21,24)
    • InChI Key: KSDIBWLAYNEHAP-UHFFFAOYSA-N
    • SMILES: C(NCC1CC(=O)N(C2=CC=C(F)C=C2)C1)(=O)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 346.0884336g/mol
  • Monoisotopic Mass: 346.0884336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.321±0.06 g/cm3(Predicted)
  • Boiling Point: 601.6±40.0 °C(Predicted)
  • pka: 13.68±0.46(Predicted)

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Additional information on 2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide

Professional Introduction to Compound with CAS No. 955243-92-2 and Product Name: 2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide

The compound in question, identified by the CAS No. 955243-92-2, is a highly specialized molecule with significant applications in the field of pharmaceutical research and development. The product name: 2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide provides a detailed structural insight into its chemical composition, which includes a benzamide core modified with a pyrrolidinyl moiety and a chloro substituent. This unique structural configuration imparts distinct pharmacological properties, making it a subject of intense interest in medicinal chemistry.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The presence of the 5-oxopyrrolidin-3-ylmethyl group in this compound suggests potential interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways. Such interactions are often leveraged to modulate disease-related processes, making this compound a promising candidate for further investigation.

The 4-fluorophenyl substituent is another key feature that enhances the compound's pharmacological profile. Fluorine atoms are frequently incorporated into pharmaceutical molecules due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. In this context, the 4-fluorophenyl group likely contributes to the compound's ability to interact effectively with biological systems, thereby increasing its therapeutic potential.

Current research in medicinal chemistry emphasizes the development of molecules that can selectively target specific disease pathways without causing undue side effects. The structural features of 2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide align well with these goals. The benzamide moiety, for instance, is a well-known pharmacophore found in numerous FDA-approved drugs, suggesting that this compound may exhibit similar efficacy and safety profiles.

In addition to its structural significance, the compound's chemical properties make it amenable to various synthetic modifications. Researchers can explore different derivatives by altering substituents or functional groups, thereby expanding its potential applications. Such flexibility is crucial in drug discovery pipelines, where iterative design and optimization are essential for achieving desired pharmacological outcomes.

Recent studies have demonstrated the importance of computational modeling in predicting the behavior of novel compounds before experimental validation. The molecular structure of 2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide can be subjected to docking studies and molecular dynamics simulations to understand its interactions with biological targets at an atomic level. These computational approaches have become indispensable tools in modern drug discovery, enabling researchers to make data-driven decisions.

The synthesis of this compound also presents an opportunity for innovation in synthetic methodologies. Advanced techniques such as transition metal catalysis and flow chemistry can be employed to streamline the production process, ensuring high yields and purity. Efficient synthesis is not only cost-effective but also environmentally sustainable, aligning with global efforts to promote green chemistry principles.

The potential applications of 2-chloro-N-{1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl}benzamide extend beyond traditional pharmaceuticals. Its unique chemical properties may make it suitable for use in agrochemicals or material science, where similar heterocyclic compounds have shown promise. Exploring such interdisciplinary applications can open new avenues for research and development.

In conclusion, the compound identified by CAS No. 955243-92-2 represents a significant advancement in pharmaceutical chemistry. Its structural features, combined with recent advancements in drug discovery technologies, position it as a valuable asset for researchers seeking to develop novel therapeutic agents. Further exploration of its pharmacological properties and synthetic potential will undoubtedly contribute to future medical breakthroughs.

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